3-Amino-2-hydroxyheptanoic acid

Description

BenchChem offers high-quality 3-Amino-2-hydroxyheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-hydroxyheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

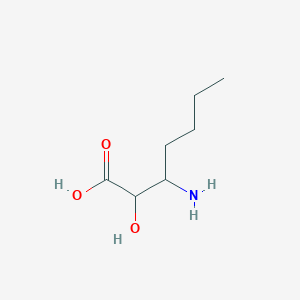

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-hydroxyheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXJKXTUQZYCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 2 Hydroxyheptanoic Acid

Stereoselective and Diastereoselective Chemical Synthesis Routes

The controlled generation of the stereocenters at the C2 and C3 positions of 3-amino-2-hydroxyheptanoic acid is paramount for accessing specific stereoisomers. Methodologies to achieve this include chiral pool synthesis, asymmetric alkylation, and multistep transformations.

Chiral Pool Approaches Utilizing Natural Amino Acid Precursors

The use of readily available, enantiomerically pure natural amino acids as starting materials, known as the chiral pool approach, is a powerful strategy for the synthesis of complex chiral molecules. L-glutamic acid and L-aspartic acid are particularly useful precursors for the synthesis of molecules like 3-amino-2-hydroxyheptanoic acid, as they provide a pre-defined stereocenter and a functionalized carbon skeleton that can be elaborated upon.

The synthesis of enantiopure β-amino-γ-hydroxy acids can be effectively achieved starting from L-glutamic acid. A stereodivergent approach allows for the synthesis of different stereoisomers by controlling the stereochemistry at the carbon atom bearing the hydroxyl group through diastereoselective alkylation. researchgate.net

A similar strategy can be envisioned starting from L-aspartic acid to access related β-amino-γ-hydroxy acids. The core principle involves the conversion of the amino acid into a key intermediate, such as an α-amino aldehyde, which can then undergo further stereoselective transformations.

A crucial step in the synthetic routes starting from natural amino acids is the formation of α-amino aldehydes. These compounds are versatile intermediates as the aldehyde functionality is susceptible to nucleophilic attack, allowing for the formation of a new carbon-carbon bond and the creation of a new stereocenter. The stereochemical outcome of this addition can often be controlled by the existing stereocenter at the α-carbon, a concept known as substrate-controlled stereoselection.

In the synthesis of (4S,5R)- and (4S,5S)-4-amino-5-hydroxyheptanoic acid derivatives from L-glutamic acid, an N-protected α-amino aldehyde derived from L-glutamic acid is a key intermediate. The stereoselectivity of the addition of an organometallic reagent to this aldehyde determines the configuration of the newly formed hydroxyl-bearing stereocenter. researchgate.net

Asymmetric Alkylation Strategies

Asymmetric alkylation is a powerful tool for the enantioselective synthesis of amino acids and their derivatives. This approach typically involves the use of a chiral auxiliary to direct the alkylation of a prochiral enolate, leading to the formation of a new stereocenter with high enantiomeric excess.

Organometallic reagents play a pivotal role in the diastereoselective alkylation of α-amino aldehydes. The choice of the organometallic reagent and the reaction conditions can significantly influence the stereochemical outcome of the reaction. In the synthesis of (4S,5R)- and (4S,5S)-4-amino-5-hydroxyheptanoic acid derivatives, the addition of diethylzinc (B1219324) or ethylmagnesium bromide to an L-glutamic acid-derived α-amino aldehyde is a key step in establishing the stereochemistry at the C5 position. researchgate.net

The stereoselectivity of these additions is often governed by chelation control, where the metal atom of the organometallic reagent coordinates to both the aldehyde oxygen and a protected amino group, leading to a rigid cyclic transition state. This rigidity directs the nucleophilic attack of the alkyl group from a specific face of the aldehyde, resulting in a high degree of diastereoselectivity.

Below is a data table summarizing the diastereoselective alkylation of an L-glutamic acid-derived aldehyde with different organometallic reagents to form the corresponding amino alcohol precursors for 4-amino-5-hydroxyheptanoic acid derivatives.

| Entry | Organometallic Reagent | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Et2Zn | syn-amino alcohol | >95:5 | 75 |

| 2 | EtMgBr | anti-amino alcohol | 5:95 | 80 |

Data is for the synthesis of a 4-amino-5-hydroxyheptanoic acid derivative, a structural isomer of the target compound. researchgate.net

Multistep Chemical Transformations for Stereoisomer Generation

The synthesis of all possible stereoisomers of a molecule with multiple chiral centers often requires a combination of stereoselective reactions and, in some cases, the separation of diastereomers. A well-designed synthetic route can provide access to a specific stereoisomer or a mixture of diastereomers that can be separated by techniques such as column chromatography.

A stereodivergent synthesis from a single chiral precursor is an elegant approach to obtain different stereoisomers. For example, by carefully selecting the organometallic reagent in the alkylation of an L-glutamic acid-derived aldehyde, both the syn and anti diastereomers of the corresponding amino alcohol can be selectively prepared. These diastereomers can then be carried through subsequent steps to yield the final amino acid derivatives with different stereochemistries. researchgate.net

The following table outlines a multi-step sequence for the generation of two diastereomers of a 4-amino-5-hydroxyheptanoic acid derivative starting from L-glutamic acid.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection and Reduction | 1. MEMCl, DIPEA, CH2Cl2; 2. TBAF, THF; 3. H2, Pd(OH)2/C, Boc2O, MeOH; 4. PDC, DMF | N-Boc-L-glutamic acid derived aldehyde |

| 2a | Diastereoselective Alkylation (syn) | Et2Zn, Toluene | syn-amino alcohol |

| 2b | Diastereoselective Alkylation (anti) | EtMgBr, Toluene | anti-amino alcohol |

| 3 | Deprotection and Cyclization | 1. HCl; 2. Propylene oxide, EtOH | Diastereomeric 4-amino-5-hydroxyheptanoic acid derivatives |

This sequence is for a structural isomer of the target compound. researchgate.net

Cycloaddition Reactions in Beta-Amino-Alpha-Hydroxy Acid Synthesis

Cycloaddition reactions represent a powerful tool for the stereocontrolled synthesis of complex cyclic and acyclic molecules. In the context of β-amino-α-hydroxy acid synthesis, intramolecular cycloadditions, in particular, can establish multiple stereocenters in a single step with high precision.

One notable approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. For instance, a proline-based chiral tether can be employed in an intramolecular Diels-Alder reaction of an acylnitroso derivative. researchgate.net In a hypothetical synthesis targeting a 3-amino-2-hydroxyhexanoic acid, a related structure, L-proline could serve as a temporary tether, directing both the stereochemistry and regiochemistry of the cycloaddition. researchgate.net This methodology highlights the potential to construct the core structure of 3-amino-2-hydroxyheptanoic acid with defined stereochemistry at the C2 and C3 positions. The key advantage of such intramolecular strategies is the high degree of stereocontrol that can be achieved, even with small chiral substituents on the connecting chain. researchgate.net

| Reaction Type | Key Features | Stereocontrol | Potential Application |

| Intramolecular Diels-Alder | Use of chiral auxiliaries (e.g., L-proline) | High diastereoselectivity | Establishes relative stereochemistry of amino and hydroxyl groups |

| Acylnitroso Cycloaddition | Proline bridge directs regiochemistry | High enantioselectivity | Asymmetric synthesis of the core amino acid structure |

Nitroalkane Condensation Pathways

The Henry reaction, or nitroaldol reaction, is a classical carbon-carbon bond-forming reaction that involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. wikipedia.org This pathway is highly relevant for the synthesis of 3-amino-2-hydroxyheptanoic acid, as the resulting β-nitro alcohol can be readily converted to the desired β-amino alcohol through reduction of the nitro group. wikipedia.org

The reaction begins with the deprotonation of the nitroalkane at the α-carbon to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org For the synthesis of 3-amino-2-hydroxyheptanoic acid, the starting materials would be 1-nitropentane (B1594721) and a protected glyoxylate (B1226380) derivative. The subsequent reduction of the nitro group to an amine yields the target β-amino-α-hydroxy acid structure. The development of catalytic, asymmetric Henry reactions has further enhanced the utility of this method, allowing for the enantioselective synthesis of β-nitro alcohols. researchgate.net

| Step | Description | Key Reagents | Intermediate/Product |

| Nitroaldol Reaction | Condensation of a nitroalkane and an aldehyde. | 1-Nitropentane, Glyoxylate ester, Base | β-nitro alcohol derivative |

| Reduction | Conversion of the nitro group to an amino group. | Catalytic Hydrogenation (e.g., Pd/C) | 3-Amino-2-hydroxyheptanoic acid ester |

Protection and Deprotection Strategies for Hydroxyl and Amino Functionalities

In the multistep synthesis of complex molecules like 3-amino-2-hydroxyheptanoic acid, the protection of reactive functional groups is crucial to prevent unwanted side reactions. springernature.com The α-amino and α-hydroxyl groups require temporary protection during the synthetic sequence.

The hydroxyl group can be protected as an ether, such as a tert-butyldimethylsilyl (TBDMS) ether, or as an ester. The selection of the hydroxyl protecting group must also be orthogonal to the amino-protecting group to allow for selective deprotection.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) creative-peptides.com |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) creative-peptides.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) |

| Carboxyl | Benzyl ester | Bn | Hydrogenolysis (H2, Pd/C) |

Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral molecules like 3-amino-2-hydroxyheptanoic acid. researchgate.net

Enzyme-Catalyzed Asymmetric Reductive Amination of Keto Acids

Asymmetric reductive amination is a powerful one-step method for the synthesis of chiral amines from ketones. semanticscholar.org This approach can be applied to the synthesis of 3-amino-2-hydroxyheptanoic acid starting from a suitable α-keto-β-hydroxy acid precursor. Engineered amine dehydrogenases (AmDHs) have been developed that can catalyze the reductive amination of a wide range of ketones with high enantioselectivity. chemrxiv.orgresearchgate.net

The reaction involves the enzyme-catalyzed formation of an imine intermediate from the keto acid and an amine source (e.g., ammonia), followed by a stereoselective reduction of the imine using a cofactor such as NADH or NADPH. mdpi.com This method directly installs the chiral amine center with high stereochemical purity.

Chemoenzymatic Cascades for Chiral Amino Acid Production

Chemoenzymatic cascades combine the advantages of both chemical and enzymatic catalysts in a one-pot process, which can reduce the number of purification steps, save time, and minimize waste. turner-biocatalysis.comcore.ac.uk These cascades are particularly useful when reaction intermediates are unstable or difficult to isolate. turner-biocatalysis.com

While the direct conversion of a simple hydrocarbon like heptane (B126788) to 3-amino-2-hydroxyheptanoic acid in a single pot is a formidable challenge, multi-step chemoenzymatic cascades can be envisioned. A hypothetical pathway could involve an initial chemical oxidation of heptane to a suitable keto acid precursor. This intermediate could then be channeled into an enzymatic cascade.

For example, a transaminase could be used to introduce the amino group at the C3 position of a keto acid. Transaminases are a well-established class of enzymes for the production of optically pure chiral amines. researchgate.net Subsequent enzymatic or chemical steps could then be used to introduce the hydroxyl group at the C2 position. The development of such cascades relies on the compatibility of the different catalytic steps under similar reaction conditions. turner-biocatalysis.com

| Approach | Key Enzyme(s) | Starting Material (Hypothetical) | Key Advantages |

| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | 3-Keto-2-hydroxyheptanoic acid | High stereoselectivity, one-step conversion of keto to amino group. semanticscholar.org |

| Chemoenzymatic Cascade | Transaminase, other oxidoreductases | Heptanoic acid derivative | One-pot synthesis, reduced waste, potential for unstable intermediates. turner-biocatalysis.com |

Hydrogen-Borrowing Cycle Integration in Biotransformations

The hydrogen-borrowing (HB) cycle is an elegant and atom-economic strategy employed in biocatalysis for the synthesis of complex molecules, including chiral amino acids. This methodology involves a one-pot, multi-step sequence that typically includes the oxidation of a substrate (like an alcohol), followed by an intermediate reaction, and subsequent reduction of the intermediate using the "borrowed" hydrogen. acs.org This process is highly efficient as it generates water as the primary byproduct and avoids the need for external reducing or oxidizing agents. acs.org

In the context of 3-Amino-2-hydroxyheptanoic acid synthesis, a biocatalytic hydrogen-borrowing cascade could be envisioned starting from a suitable precursor like 3-aminoheptan-2-ol. The process would involve a dual-enzyme system. An alcohol dehydrogenase (ADH) would first oxidize the secondary alcohol at the C-2 position to a ketone intermediate. This ketone would then be the substrate for a second enzyme, such as an ω-transaminase (ω-TA) or an amino acid dehydrogenase, which would reductively aminate the ketone to yield the desired amino acid. acs.orgnih.gov The cofactor, typically NAD+/NADH, is recycled in situ, making the process highly efficient. acs.org

Table 1: Hypothetical Hydrogen-Borrowing Cascade for Amino Acid Synthesis

| Step | Reaction | Enzyme Class | Cofactor Role |

|---|---|---|---|

| 1 | Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | NAD+ → NADH |

| 2 | Reductive Amination | Transaminase or Dehydrogenase | NADH → NAD+ |

| Net | Alcohol → Amino Acid | Dual-Enzyme System | Recycled |

Advantages of Biocatalysis in Stereoselective Amino Acid Synthesis

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers a sustainable and efficient alternative to traditional chemical methods. catalysts.comisomerase.com For the synthesis of chiral molecules such as non-canonical amino acids, biocatalysis presents numerous advantages, primarily stemming from the inherent properties of enzymes. mdpi.comresearchgate.net These processes are recognized for being more cost-effective and environmentally attractive than conventional organic syntheses. tudelft.nl

High Enantioselectivity and Regioselectivity

One of the most significant advantages of using enzymes in synthesis is their exceptional selectivity. isomerase.com Enzymes are inherently chiral molecules, and their active sites are precisely structured to bind substrates in a specific orientation. This leads to extremely high levels of:

Enantioselectivity: Enzymes can distinguish between two enantiomers of a chiral molecule, allowing for the synthesis of optically pure compounds with high enantiomeric excess (e.e.). This is critical in the pharmaceutical industry, where the chirality of a drug molecule is key to its efficacy and safety. mdpi.com

Regioselectivity: Enzymes can target a specific functional group within a complex molecule, even in the presence of other similar groups. This eliminates the need for cumbersome protection and deprotection steps that are common in traditional organic synthesis, leading to shorter and more efficient reaction pathways. spinchem.com

Table 2: Comparison of Selectivity in Catalysis

| Feature | Biocatalysis (Enzymes) | Traditional Chemical Catalysis |

|---|---|---|

| Enantioselectivity | Typically very high (>99% e.e.) | Variable; often requires complex chiral ligands |

| Regioselectivity | High; targets specific sites | Can be low, leading to isomer mixtures |

| By-product Formation | Minimal due to high specificity | Often significant, requiring further purification |

Mild Reaction Conditions and Environmental Considerations

Biocatalytic reactions are renowned for operating under mild and environmentally benign conditions. researchgate.net Unlike many conventional chemical syntheses that require harsh conditions, enzymes function optimally under:

Ambient Temperatures: Most enzymatic reactions are carried out at or near room temperature (20-40 °C), significantly reducing energy consumption. rsc.org

Atmospheric Pressure: High-pressure reactors are generally not needed for biocatalytic processes. tudelft.nl

Neutral pH: Enzymes typically work in aqueous solutions at a neutral pH, avoiding the use of strong acids or bases. researchgate.net

These mild conditions contribute to the "green" credentials of biocatalysis. mdpi.com The use of water as a solvent instead of volatile organic compounds reduces environmental pollution and workplace hazards. tudelft.nl Consequently, biocatalysis generates less waste, aligning with the principles of green chemistry and sustainable development. catalysts.comtudelft.nl The processes are considered intrinsically safer and have a smaller environmental footprint compared to their chemical counterparts. catalysts.comspinchem.com

Table 3: Typical Reaction Conditions

| Parameter | Biocatalysis | Conventional Organic Synthesis |

|---|---|---|

| Temperature | 20 - 60 °C | Often high (>100 °C) or cryogenic (<0 °C) |

| Pressure | Atmospheric | Can require high pressure |

| Solvent | Primarily water | Often toxic or flammable organic solvents |

| pH | Neutral range (6-8) | Often requires extreme acidic or basic conditions |

Scalability for Research and Development

Biocatalytic processes are highly scalable, making them suitable for both small-scale research and large-scale industrial production. semanticscholar.orgrsc.org Advances in biotechnology and protein engineering have made it possible to produce enzymes in large quantities at a reasonable cost. rsc.org

Key factors that facilitate the scalability of biocatalysis include:

Enzyme Immobilization: Enzymes can be attached to solid supports, which enhances their stability and allows for easy separation from the reaction mixture. This enables the reuse of the biocatalyst over multiple cycles, significantly improving process economics. tudelft.nlspinchem.com

Process Optimization: Parameters such as substrate concentration, temperature, and pH can be optimized to maximize productivity and yield. spinchem.com

Standard Equipment: Many biocatalytic reactions can be performed in standard multipurpose batch reactors, avoiding the need for specialized and expensive equipment. tudelft.nl

The ability to perform reactions on a gram scale provides sufficient material for further research and development, while successful multi-kilogram scale syntheses of chiral intermediates demonstrate the industrial viability of biocatalysis. mdpi.comnih.gov

Analytical Techniques for Stereochemical Characterization and Purity Assessment

Spectroscopic Methods for Configuration Determination

Spectroscopic techniques are indispensable tools for elucidating the stereochemistry of chiral molecules like 3-Amino-2-hydroxyheptanoic acid. These methods rely on the differential interaction of the stereoisomers with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the relative configuration of diastereomers. While enantiomers are indistinguishable by standard NMR, the spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants.

Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable for determining the relative stereochemistry of molecules. These techniques measure through-space interactions between protons that are in close proximity. By identifying which protons are near each other in space, the relative orientation of substituents around the chiral centers can be deduced. For 3-Amino-2-hydroxyheptanoic acid, NOESY or ROESY experiments would reveal correlations between the protons on the two stereogenic centers (C2 and C3) and the adjacent protons, allowing for the assignment of the syn or anti relative configuration.

Hypothetical NOESY Correlations for a syn-Isomer of 3-Amino-2-hydroxyheptanoic acid

| Proton 1 | Proton 2 | Expected NOE |

| H-2 | H-3 | Strong |

| H-2 | H-4 | Weak |

| H-3 | H-1' (OH) | Variable |

| H-3 | H-1'' (NH2) | Variable |

Lanthanide-induced shift (LIS) ¹H-NMR spectroscopy is a technique used to resolve overlapping signals in NMR spectra and can aid in stereochemical analysis. Chiral lanthanide shift reagents form diastereomeric complexes with chiral substrates, leading to differential chemical shift changes for the protons of the enantiomers. This allows for the determination of enantiomeric purity. While specific studies on 3-Amino-2-hydroxyheptanoic acid are not prevalent, the principle involves adding a chiral europium or other lanthanide complex to the NMR sample. The coordination of the lanthanide to the amino and hydroxyl groups of 3-Amino-2-hydroxyheptanoic acid would result in significant shifts in the ¹H-NMR spectrum, with the magnitude of the shift being dependent on the stereochemistry of the isomer.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral molecule will produce mirror-image CD spectra. This technique is particularly useful for determining the absolute configuration of a molecule, often by comparing the experimental spectrum to that of a known standard or to theoretical calculations. The CD spectrum of 3-Amino-2-hydroxyheptanoic acid would be sensitive to the spatial arrangement of the chromophores (the carboxylic acid, hydroxyl, and amino groups) around the chiral centers. While specific CD data for this compound is limited in publicly available literature, studies on similar alpha-hydroxy acids have shown characteristic CD bands in the far-UV region that are indicative of their absolute configuration nih.gov.

Typical Wavelengths for Chiroptical Analysis of α-Hydroxy and α-Amino Acids

| Chromophore | Typical λmax (nm) |

| n → π* (Carboxyl) | ~210 |

| π → π* (Carboxyl) | <200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Analysis

Chromatographic methods are essential for the separation and quantification of stereoisomers, providing a means to assess the purity of a sample of 3-Amino-2-hydroxyheptanoic acid.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of stereoisomers. For a compound with two chiral centers like 3-Amino-2-hydroxyheptanoic acid, there are four possible stereoisomers (two pairs of enantiomers which are diastereomers of each other).

The separation of these stereoisomers can be achieved through two main strategies:

Chiral Stationary Phases (CSPs): HPLC columns packed with a chiral stationary phase can directly separate enantiomers. The stationary phase contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times. For the separation of amino acid enantiomers, CSPs based on macrocyclic glycopeptides, such as teicoplanin, have proven effective . These columns can resolve underivatized amino acids in both organic and aqueous mobile phases .

Chiral Derivatizing Agents: The diastereomers of 3-Amino-2-hydroxyheptanoic acid can be separated on a standard (achiral) HPLC column. To separate the enantiomeric pairs, they can first be reacted with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers have different physical properties and can be separated by conventional HPLC.

The choice of column, mobile phase, and detection method are critical for achieving optimal separation and quantification of the stereoisomers of 3-Amino-2-hydroxyheptanoic acid. While specific HPLC methods for this compound are not widely published, methods developed for other amino and hydroxy acids can be adapted.

Illustrative HPLC Separation Parameters for Amino Acid Diastereomers

| Parameter | Typical Value/Condition |

| Column | C18 Reverse Phase |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Temperature | 25 °C |

Gas-Liquid Chromatography (GLC)

Gas-liquid chromatography is a powerful technique for the analysis of volatile compounds. To make amino acids like 3-Amino-2-hydroxyheptanoic acid amenable to GLC analysis, they must first be converted into volatile derivatives. This derivatization can also be exploited to separate stereoisomers.

A common strategy for the chiral resolution of amino acids by GLC involves the formation of diastereomeric derivatives with a chiral reagent. For 3-Amino-2-hydroxyheptanoic acid, this can be achieved by esterification of the carboxylic acid group with a chiral alcohol, such as (-)-menthol, to form diastereomeric menthyl esters. These esters possess different volatilities and will interact differently with the stationary phase of the GLC column, leading to their separation. The separated diastereomers can then be detected and quantified, typically using a flame ionization detector (FID).

Typical GLC Parameters for Separation of Diastereomeric Menthyl Esters

| Parameter | Value |

| Column | Chirasil-Val Capillary Column |

| Carrier Gas | Helium |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 5 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 275 °C |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

For quantitative analysis, gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific technique. Prior to analysis, the polar functional groups (amino, hydroxyl, and carboxyl) of 3-Amino-2-hydroxyheptanoic acid must be derivatized to increase volatility and thermal stability. Silylation is a widely used method for this purpose. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

The resulting silylated derivatives are sufficiently volatile for GC analysis. The mass spectrometer provides not only quantification but also structural information based on the fragmentation patterns of the derivatives, which aids in their identification. dss.go.th For quantitative profiling, a stable isotope-labeled internal standard of 3-Amino-2-hydroxyheptanoic acid can be added to the sample prior to derivatization and analysis to correct for variations in derivatization efficiency and injection volume. unina.it

Characteristic Mass Fragments of Silylated 3-Amino-2-hydroxyheptanoic Acid (Illustrative)

| Derivative | m/z of Characteristic Fragments |

| Tri-TMS derivative | [M-15]+, [M-117]+, fragments from cleavage of C2-C3 bond |

| Di-TBDMS derivative | [M-57]+, fragments from cleavage of C2-C3 bond |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

X-ray Crystallography for Absolute Stereochemical Elucidation

While chromatographic methods are excellent for determining the relative amounts of stereoisomers, X-ray crystallography is the definitive technique for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.org This method relies on the diffraction of X-rays by a single crystal of the compound.

To determine the absolute stereochemistry of one of the stereoisomers of 3-Amino-2-hydroxyheptanoic acid, a high-quality single crystal is required. The crystal is mounted in an X-ray diffractometer, and the diffraction pattern is collected. The analysis of the diffraction data allows for the determination of the three-dimensional arrangement of atoms in the crystal lattice. By employing anomalous dispersion, which is the difference in scattering intensity for a reflection and its inverse, the absolute configuration (R or S) at each chiral center can be determined. wikipedia.org This technique provides unequivocal proof of the molecule's stereochemistry.

Crystallographic Data for a Hypothetical Crystal of (2R,3R)-3-Amino-2-hydroxyheptanoic Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | < 0.05 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mechanistic Investigations of Biological Activities

Enzyme Interaction and Inhibition Mechanisms

The biological activity of 3-Amino-2-hydroxyheptanoic acid is significantly attributed to its ability to interact with and inhibit specific enzymes. Its structure allows it to mimic natural substrates, thereby interfering with normal enzymatic processes.

Modulation of Methionine Aminopeptidase (B13392206) (MetAP) Activity

A primary target of 3-Amino-2-hydroxyheptanoic acid is Methionine Aminopeptidase (MetAP), a crucial enzyme found in both prokaryotic and eukaryotic cells. nih.gov MetAPs are metalloproteases responsible for cleaving the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function. nih.govpnas.org The inhibitory action of 3-Amino-2-hydroxyheptanoic acid on MetAP positions it as a compound of interest for therapeutic applications.

In bacteria, MetAP is essential for survival, making it an attractive target for the development of novel antibacterial agents. pnas.org By inhibiting MetAP, 3-Amino-2-hydroxyheptanoic acid disrupts the maturation of a wide array of bacterial proteins necessary for cellular functions. This disruption can impede bacterial growth and, in some cases, lead to cell death. The (2S,3R) stereoisomer of 3-amino-2-hydroxyheptanoic acid has been identified as a competitive, peptidomimetic inhibitor of E. coli MetAP. pnas.org

A study demonstrated that a bestatin-based peptide containing (3R)-amino-(2S)-hydroxyheptanoic acid (AHHpA) acts as a potent transition-state analog inhibitor of MetAP. pnas.org This highlights the compound's ability to mimic the transition state of the enzymatic reaction, leading to strong and effective inhibition.

Research into the inhibitory effects of 3-Amino-2-hydroxyheptanoic acid and its derivatives has explored their activity against various bacterial strains. For example, a study on E. coli demonstrated that the compound effectively inhibits MetAP, leading to a significant reduction in bacterial growth rates. The development of inhibitors with high selectivity for bacterial MetAPs over human MetAPs is a critical area of research to minimize potential side effects. nih.gov The structural differences between bacterial (type I) and human (type II) MetAPs offer a basis for designing such selective inhibitors. nih.govpnas.org

| Bacterial Strain | Effect of 3-Amino-2-hydroxyheptanoic acid | Reference |

| Escherichia coli | Inhibition of MetAP, leading to reduced growth rates. | pnas.org |

Influence on Biochemical Pathways

Beyond direct enzyme inhibition, 3-Amino-2-hydroxyheptanoic acid can influence broader biochemical networks within the cell, particularly those related to amino acid metabolism.

Role in Amino Acid Metabolism and Downstream Effects

As an amino acid analog, 3-Amino-2-hydroxyheptanoic acid has the potential to interfere with various aspects of amino acid metabolism. Amino acids are not only the building blocks of proteins but also serve as precursors for numerous biosynthetic pathways and contribute to cellular energy production. marmara.edu.trbookdown.org By acting as a substrate or inhibitor for enzymes involved in these pathways, 3-Amino-2-hydroxyheptanoic acid can have far-reaching downstream effects on cellular physiology.

Interplay with Branched-Chain Amino Acid Catabolism and Biosynthesis

The catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine is a crucial process, especially in muscle, adipose tissue, kidney, and brain. marmara.edu.tr While direct evidence linking 3-Amino-2-hydroxyheptanoic acid to BCAA pathways is still emerging, the structural similarities suggest a potential for interaction. The study of related 2-hydroxy carboxylic acids derived from BCAAs, such as isoleucic acid, in plant defense mechanisms indicates the biological relevance of such hydroxylated amino acid analogs. frontiersin.org Further research is needed to elucidate the specific interplay between 3-Amino-2-hydroxyheptanoic acid and the intricate network of BCAA catabolism and biosynthesis.

Potential Modulatory Effects on Cellular Responses

The unique structure of 3-Amino-2-hydroxyheptanoic acid, featuring a seven-carbon chain with amino and hydroxyl functional groups, suggests it may interact with various cellular pathways. Its potential to modulate cellular responses, particularly in inflammation and neuronal function, is an area of active theoretical interest.

Investigation of Anti-inflammatory Pathways

Non-protein amino acids and their derivatives can influence inflammatory processes. Research into analogous compounds suggests that 3-Amino-2-hydroxyheptanoic acid could potentially modulate key inflammatory pathways. The primary mechanisms investigated for such compounds involve the inhibition of pro-inflammatory cytokine production and the modulation of enzymes involved in the inflammatory cascade.

For instance, studies on other novel compounds have evaluated their ability to inhibit the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular models of inflammation. semanticscholar.org A typical investigative approach would involve treating activated immune cells, such as macrophages, with varying concentrations of 3-Amino-2-hydroxyheptanoic acid and measuring the subsequent cytokine release.

Another critical area of investigation would be the compound's effect on enzymes like cyclooxygenases (COX-1 and COX-2), which are central to the production of prostaglandins, key mediators of inflammation. The potential for selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents.

Below is an interactive table illustrating the type of data that would be generated from such investigations to determine the anti-inflammatory profile of a novel compound like 3-Amino-2-hydroxyheptanoic acid.

Furthermore, the Nrf2/HO-1 pathway, a critical regulator of cellular antioxidant responses, is often explored. mdpi.com Activation of this pathway can confer protection against oxidative stress, which is closely linked to inflammation. mdpi.com

Exploration of Neuroprotective Mechanisms (e.g., Neurotransmitter System Modulation)

The structural similarity of 3-Amino-2-hydroxyheptanoic acid to endogenous amino acids suggests it could interact with the nervous system. Emerging evidence on similar compounds points toward potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or by mitigating excitotoxicity and oxidative stress.

Investigations into neuroprotective mechanisms often begin with in vitro models, such as neuronal cell cultures subjected to stress conditions like oxygen-glucose deprivation, to mimic ischemic events. semanticscholar.org The ability of the compound to improve cell viability and reduce markers of cell death would be a primary endpoint.

A key area of exploration is the compound's potential interaction with neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor or the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Overactivation of these glutamate (B1630785) receptors can lead to excitotoxicity, a common pathway of neuronal damage in various neurological disorders. nih.gov Therefore, assessing the binding affinity of 3-Amino-2-hydroxyheptanoic acid to these receptors is a crucial step.

The table below illustrates the potential research targets and the types of data sought in neuroprotection studies.

Metabolomics studies on related conditions have shown that disturbances in amino acid and fatty acid metabolism are linked to neurodegeneration, highlighting the relevance of investigating novel amino acid derivatives in this context. mdpi.com

Significance in Protein Synthesis Research

Beyond direct therapeutic applications, non-standard amino acids like 3-Amino-2-hydroxyheptanoic acid are valuable tools in biochemical and pharmaceutical research, particularly in the study of enzyme mechanisms.

Role as Substrates in Enzyme Mechanism Studies

The β-hydroxy-α-amino acid structure is of high interest in medicinal chemistry as it is found in numerous enzyme inhibitors. acs.org This structural motif can act as a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis. This makes compounds like 3-Amino-2-hydroxyheptanoic acid potential inhibitors or unique substrates for proteases and other enzymes.

For example, a related compound, (2S,3R)-3-Amino-2-hydroxyoctanoic acid, was synthesized as a key component of valinoctin A, a farnesyl protein transferase inhibitor. nih.gov Similarly, other β-hydroxy-α-amino acids have been incorporated into inhibitors of enzymes like the Hepatitis C virus NS3 protease. acs.org

Research in this area involves synthesizing the compound and testing its inhibitory activity against a panel of relevant enzymes. The inhibition constant (Kᵢ) is a key metric determined from these assays, indicating the potency of the inhibition. The table below provides a hypothetical comparison of the inhibitory activity of different amino acid analogues against a target enzyme, illustrating the data that would be generated.

The ability to incorporate non-standard amino acids and hydroxy acids into proteins is also a growing area of research, expanding the chemical diversity available for creating novel therapeutics and materials. researchgate.net The use of enzymes like threonine aldolases for the synthesis of various β-hydroxy-α-amino acids further underscores their importance as building blocks in biocatalysis and synthetic biology. acs.org

Derivatives, Analogues, and Their Research Applications

Synthesis of Structurally Modified Derivatives

The ability to chemically modify 3-amino-2-hydroxyheptanoic acid allows for the generation of a diverse library of compounds with potentially enhanced or novel biological activities. Key synthetic strategies include oxidation, substitution, and amidation reactions.

Oxidation and Substitution Reactions for Diverse Compound Generation

Oxidation and substitution reactions are fundamental transformations used to create a variety of derivatives from 3-amino-2-hydroxyheptanoic acid. The hydroxyl and amino groups are key sites for these modifications.

Oxidation: The hydroxyl group at the C-2 position can be oxidized to a ketone, yielding a 3-amino-2-ketoheptanoic acid derivative. This transformation is significant as the α-ketoamide moiety is a recognized pharmacophore in many natural products and synthetic compounds that inhibit proteases. researchgate.net Common oxidizing agents for this purpose include potassium permanganate (B83412) and chromium trioxide. The resulting keto acid derivatives are valuable intermediates in the synthesis of various biologically active molecules.

Substitution: The amino and hydroxyl groups can be replaced by other functional groups through nucleophilic substitution reactions. For instance, the amino group can be acylated to introduce various substituents. These reactions are often carried out under basic or acidic conditions using reagents like alkyl halides or acyl chlorides.

A summary of common oxidation and substitution reactions is provided in the table below.

| Reaction Type | Common Reagents/Conditions | Major Products |

| Oxidation | Peroxycarboxylic acids, Potassium permanganate, Chromium trioxide | Keto acid derivatives |

| Substitution | Nucleophiles, Acid/base catalysts, Alkyl halides, Acyl chlorides | Substituted amino acid derivatives |

Table 1. Common Oxidation and Substitution Reactions.

Synthesis of Beta-Amino-Alpha-Hydroxy Carboxylic Acid Amide Derivatives

The conversion of the carboxylic acid group of 3-amino-2-hydroxyheptanoic acid into an amide functionality is a crucial step in synthesizing a wide range of biologically active compounds. These β-amino-α-hydroxy carboxylic acid amides are important intermediates, particularly for the synthesis of 3-amino-2-ketoamides, which are C-terminal building blocks in several protease inhibitors. google.comgoogle.com

One synthetic route involves the coupling of the N-protected 3-amino-2-hydroxyheptanoic acid with an amine using standard peptide coupling reagents. Another method involves the regioselective ring-opening of epoxyamides with amines. google.com For example, a process for preparing β-amino-α-hydroxy-carboxylic acid amides involves reacting epoxy-carboxylic acid amides with ammonia (B1221849) or other amines. google.com

Application as Synthetic Building Blocks

The inherent chirality and bifunctional nature of 3-amino-2-hydroxyheptanoic acid make it a valuable building block for the synthesis of complex molecules, including natural products and protease inhibitors.

Incorporation into Complex Organic Molecules and Natural Product Frameworks

3-Amino-2-hydroxyheptanoic acid and its analogues are found as structural components in various natural products with significant biological activities. For instance, the α-hydroxy-β-amino acid fragment is present in the linear pentapeptide microginin, an antihypertensive agent, and in other natural products like bestatin (B1682670) and valinoctin. nih.govnih.gov The synthesis of these natural products and their analogues often relies on the stereoselective incorporation of building blocks like 3-amino-2-hydroxyheptanoic acid.

The table below lists some natural products containing a similar structural motif.

| Natural Product | Biological Activity |

| Microginin | Antihypertensive |

| Bestatin | Enzyme inhibitor |

| Valinoctin A | Farnesyl protein transferase inhibitor |

Table 2. Natural Products Containing α-Hydroxy-β-Amino Acid Moieties.

Utility in the Construction of Protease Inhibitor Scaffolds (e.g., 3-Amino-2-ketoamide Moieties)

The α-ketoamide moiety, which can be derived from 3-amino-2-hydroxyheptanoic acid through oxidation, is a key feature in many protease inhibitors. researchgate.net These inhibitors often work by the nucleophilic attack of the ketoamide group by a catalytic cysteine or serine residue in the active site of the protease. researchgate.net Consequently, 3-amino-2-hydroxyheptanoic acid serves as a crucial starting material for the synthesis of these inhibitors. For example, β-amino-α-hydroxy-carboxylic acid amides can be converted to 3-amino-2-ketoamides, which are found in a variety of protease inhibitors, including those targeting the hepatitis C virus (HCV) protease. google.com

Structure-Activity Relationship (SAR) Studies on Related Compounds

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. Such studies on analogues of 3-amino-2-hydroxyheptanoic acid have provided valuable insights for the design of more potent and selective therapeutic agents.

Research on dipeptide analogues containing 3,7-diamino-2-hydroxyheptanoic acid (DAHHA) has shown that the stereochemistry of the molecule significantly impacts its inhibitory potency against enkephalin-degrading aminopeptidases. nih.gov For instance, the (2S,3R)-DAHHA-L-Trp(Nps)-OMe derivative was found to be a highly potent inhibitor. nih.gov

Studies on bestatin analogues, which are also aminopeptidase (B13392206) inhibitors, have highlighted the importance of the stereochemistry at the C-2 and C-3 positions. sci-hub.ru The S configuration at C-2 is often critical for activity, while the preferred configuration at C-3 can vary depending on the target enzyme. sci-hub.ru For example, in aminopeptidase P inhibitors, the R configuration at C-3 is more important. sci-hub.ru

Furthermore, SAR studies on deoxynegamycin derivatives have demonstrated that the side chain length of the β-amino acid residue and the position of the amino group are crucial for readthrough activity. nih.gov Modifications to the carboxyl group, such as esterification, can also influence the potency. nih.gov

The table below summarizes key findings from SAR studies on related compounds.

| Compound Class | Key SAR Findings | Reference |

| DAHHA-containing dipeptides | Stereochemistry is crucial for inhibitory potency against aminopeptidases. | nih.gov |

| Bestatin analogues | The S configuration at C-2 is often critical for activity; the preferred C-3 configuration is enzyme-dependent. | sci-hub.ru |

| Deoxynegamycin derivatives | Side chain length, amino group position, and carboxyl group modification affect biological activity. | nih.gov |

Table 3. Summary of SAR Findings.

Comparative Analysis with Cyclized Analogs (e.g., Pyranone Derivatives)

The chemical structure of hydroxyamino acids lends itself to intramolecular cyclization, forming lactones or other heterocyclic systems like pyranones. These cyclized analogs often exhibit altered chemical properties and biological activities compared to their linear precursors.

Research into analogous compounds provides insight into this relationship. For example, a study on the unusual amino acid 2-amino-5-hydroxyhexanoic acid, a close structural relative of 3-amino-2-hydroxyheptanoic acid, demonstrated the significant impact of cyclization. researchgate.net The linear form was compared with its cyclized analog, 3-amino-6-methyltetrahydro-2H-pyran-2-one. The investigation revealed that the pyranone derivative possessed enhanced lipid-lowering and antioxidant capabilities compared to the parent amino acid. researchgate.net

This enhancement is attributed to the conformational rigidity and altered electronic distribution imposed by the pyranone ring structure. 2H-Pyran-2-ones are a class of compounds recognized for a wide spectrum of pharmacological activities, including anti-inflammatory and anti-cancer effects, which has spurred significant interest in their synthesis. researchgate.net The formation of such a heterocyclic system from a linear hydroxyamino acid can thus be a strategic approach to modulate biological efficacy. The synthesis of pyranone derivatives can be achieved through various methods, including multi-component reactions involving amino-pyranone precursors. researchgate.net

| Feature | Linear Hydroxyamino Acid (e.g., 2-amino-5-hydroxyhexanoic acid) | Cyclized Pyranone Analog (e.g., 3-amino-6-methyltetrahydro-2H-pyran-2-one) |

| Structure | Flexible, open-chain | Rigid, cyclic lactone |

| Conformation | Multiple conformations possible | Conformationally restricted |

| Reported Activity | Dose-dependent lipid-lowering and in vitro antioxidant activity researchgate.net | Superior lipid-lowering and antioxidant profile compared to the linear form researchgate.net |

| Potential | Serves as a precursor for more complex molecules | Enhanced biological efficacy due to structural rigidity researchgate.net |

Investigation of Analogues with Antioxidant or Lipid-Lowering Activities

The search for novel therapeutic agents for metabolic disorders has led to the investigation of various amino acid derivatives for their potential to modulate lipid levels and combat oxidative stress. Hydroxyamino acid analogues, in particular, have emerged as a promising area of research.

As previously mentioned, the investigation of 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, and its cyclized pyranone derivative showed that both compounds possess dose-dependent lipid-lowering effects in vivo and notable in vitro antioxidant activity. researchgate.net The study highlighted that the cyclized form, 3-amino-6-methyltetrahydro-2H-pyran-2-one, was more potent in both aspects. researchgate.net

Further research into other classes of related compounds supports this trend.

Hydroxycinnamic Acid Derivatives : These polyphenolic compounds, which include caffeic acid and ferulic acid, are known to possess antioxidant properties. researchgate.net When conjugated with amino acids like phenylalanine or proline to form hydroxamic acid derivatives, their antioxidant activity is often enhanced. researchgate.net Studies have shown that these derivatives can inhibit lipid peroxidation more effectively than Trolox, a vitamin E analogue. researchgate.net Furthermore, many hydroxycinnamic acid derivatives have been found to be effective against fat deposition and can lower plasma lipid profiles. researchgate.net

Leucine (B10760876) Derivatives : From the deep-sea-derived actinomycetes strain Streptomyces chumphonensis, new leucine derivatives containing an unusual oxime moiety were isolated. nih.gov These compounds, alongside new aromatic acids from the same source, were evaluated for their effects on intracellular lipid accumulation in HepG2 cells, with some showing potent inhibitory activity, suggesting potential antihyperlipidemic effects. nih.gov Marine-derived microorganisms are increasingly recognized as a source of bioactive substances with lipid-lowering potential. nih.gov

| Compound/Derivative Class | Reported Activity | Research Findings |

| 2-Amino-5-hydroxyhexanoic acid | Antioxidant, Lipid-lowering researchgate.net | Isolated from Crotalaria juncea, showed dose-dependent lipid-lowering and in vitro antioxidant effects. researchgate.net |

| 3-Amino-6-methyltetrahydro-2H-pyran-2-one | Enhanced Antioxidant & Lipid-lowering researchgate.net | Cyclized analog of the above; demonstrated a better lipid-lowering and antioxidant profile than the parent compound. researchgate.net |

| Hydroxycinnamic acid-amino acid hydroxamates | Antioxidant researchgate.net | Conjugates of caffeic acid with phenylalanine or proline exhibited enhanced antioxidant activity and inhibited lipid peroxidation. researchgate.net |

| Aromatic acids from Streptomyces chumphonensis | Antihyperlipidemic nih.gov | Showed potent inhibitory activity on intracellular lipid accumulation in HepG2 cells. nih.gov |

Broader Applications of Hydroxyamino Acid Derivatives in Research

Hydroxyamino acids and their derivatives are versatile building blocks in chemical and biomedical research due to their dense functionalization and inherent chirality. mdpi.comresearchgate.net Their applications extend beyond direct therapeutic use to fundamental roles in drug discovery, peptide chemistry, and catalysis.

Hydroxyamino acid derivatives are invaluable in peptide chemistry and drug development . researchgate.net They can be incorporated into peptide chains to study structure-activity relationships and enzyme kinetics. For instance, substituting a natural amino acid with a hydroxyamino acid derivative can alter the peptide's binding affinity to its target, as seen in studies where substitution with a compound like 3-amino-2-hydroxyheptanoic acid altered binding to ribosomal subunits. A series of dipeptide analogues containing the related structure 3,7-diamino-2-hydroxyheptanoic acid (DAHHA) were synthesized and tested as inhibitors of enkephalin-degrading aminopeptidases and as analgesics, demonstrating the role of these scaffolds in developing enzyme inhibitors. nih.gov

In the field of asymmetric catalysis , these compounds serve as chiral starting materials for the synthesis of organocatalysts. researchgate.netbeilstein-journals.org The presence of both hydroxyl and amino groups allows for the creation of amphiphilic organocatalysts that can function in aqueous environments, a key aspect of green chemistry. beilstein-journals.org

Furthermore, the general class of hydroxyamino acids (HAAs) is recognized for a wide range of biological properties, including antiviral, antifungal, antibacterial, and anticancer activities . mdpi.com For example, the (2S,3S) stereoisomer of 3-Amino-2-hydroxyheptanoic acid has been shown to possess antibacterial properties by inhibiting methionine aminopeptidase (MetAP), an enzyme crucial for bacterial protein maturation. The development of efficient synthetic routes, particularly biocatalytic methods using engineered enzymes, is a current research hotspot, aiming to produce a greater variety of HAA derivatives for screening and application in various industries. mdpi.comresearchgate.net These derivatives are often used as precursors for synthesizing other important molecules and pharmaceutical agents. mdpi.comacs.org

Future Research Directions

Development of Novel and Efficient Stereocontrolled Synthetic Methods

The precise spatial arrangement of atoms in 3-Amino-2-hydroxyheptanoic acid is critical to its function, making stereocontrolled synthesis a paramount area for future investigation. Current methods, while effective, often face challenges in yield and efficiency, paving the way for innovative approaches.

Another key area will be the development of novel catalytic systems. This includes the design of new chiral catalysts that can facilitate the asymmetric synthesis of 3-Amino-2-hydroxyheptanoic acid with high enantiomeric and diastereomeric purity. Research into metal-catalyzed hydrogenations and cycloadditions, for instance, could yield more efficient and scalable synthetic pathways. acs.org The synthesis of γ-amino acid derivatives through novel nickel-catalyzed reactions represents a strategy that could be adapted for this specific compound. researchgate.net

Engineering and Optimization of Biocatalytic Systems for Expanded Substrate Scope

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The future of 3-Amino-2-hydroxyheptanoic acid synthesis will heavily rely on the engineering and optimization of biocatalytic systems.

A primary research avenue is the discovery and engineering of novel enzymes. This involves screening for new enzymes from diverse microbial sources or using protein engineering to modify existing enzymes, such as aminotransferases and dehydrogenases, to enhance their activity and specificity towards the precursors of 3-Amino-2-hydroxyheptanoic acid. nih.gov For example, systems utilizing phenylalanine dehydrogenase or glutamate (B1630785) dehydrogenase for reductive amination of keto acid precursors have shown promise for other chiral amino acids and could be adapted. dss.go.thmdpi.com

Furthermore, the development of multi-enzyme cascade reactions in a one-pot synthesis represents a frontier in biocatalysis. researchgate.net Future work could focus on designing and optimizing such cascades, where a series of enzymes work in concert to convert a simple starting material, perhaps even a basic hydrocarbon, into the complex structure of 3-Amino-2-hydroxyheptanoic acid. researchgate.net This approach, which can include internal cofactor recycling, aims to maximize efficiency and minimize downstream processing. researchgate.net The expansion of these platforms to accept a wider range of substrates will be crucial for producing not only 3-Amino-2-hydroxyheptanoic acid but also a variety of its structural analogs. biorxiv.orgbiorxiv.org

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Understanding how 3-Amino-2-hydroxyheptanoic acid interacts with biological systems at a molecular level is fundamental to harnessing its potential. Future research must move beyond basic characterization to a deeper elucidation of its mechanisms of action.

A key focus will be identifying and characterizing the specific molecular targets of this compound. This involves investigating its interactions with proteins, such as enzymes and receptors. ontosight.ai The stereochemistry of 3-Amino-2-hydroxyheptanoic acid is expected to play a crucial role in its binding affinity and specificity, a hypothesis that requires rigorous experimental validation. Techniques like affinity chromatography, mass spectrometry-based proteomics, and X-ray crystallography will be instrumental in identifying binding partners and resolving the three-dimensional structures of the resulting complexes.

Moreover, research should aim to understand the functional consequences of these molecular interactions. For instance, if 3-Amino-2-hydroxyheptanoic acid is found to inhibit an enzyme, future studies would need to explore the downstream effects on metabolic pathways and cellular processes. There is evidence that similar compounds can inhibit enzymes critical for bacterial growth, such as methionine aminopeptidase (B13392206) (MetAP), suggesting a potential area of investigation for 3-Amino-2-hydroxyheptanoic acid's bioactivity.

Exploration of Uncharted Biochemical Pathways and Metabolic Interconnections

The role of 3-Amino-2-hydroxyheptanoic acid within the vast network of metabolic pathways is largely unknown. A significant future research direction will be to map its metabolic fate and explore its connections to other biochemical pathways.

Metabolomic studies will be essential to trace the incorporation and transformation of 3-Amino-2-hydroxyheptanoic acid in various biological systems. By using isotopically labeled versions of the compound, researchers can track its journey through cells and identify the metabolic enzymes that act upon it and the resulting metabolic products. The presence of a structurally similar compound, 3-Amino-2-hydroxyhexanoic acid, in red blood cell metabolomes suggests that such molecules may participate in fundamental biological processes. humanmetabolome.com

Investigating the broader impact of this amino acid on metabolic regulation is another critical area. ontosight.ai This includes exploring whether its presence or the presence of its metabolites can influence major metabolic hubs like amino acid metabolism, fatty acid metabolism, or the tricarboxylic acid (TCA) cycle. creative-proteomics.com Uncovering these connections could reveal novel regulatory roles and provide a more holistic understanding of its biological significance. The study of hydroxy amino acids (HAAs) is a growing field, and placing 3-Amino-2-hydroxyheptanoic acid within this context could reveal functions related to those of other HAAs, which are known to possess a range of biological activities. mdpi.com

Design of Advanced Analytical Platforms for Precise Characterization in Complex Biological Matrices

The ability to accurately detect and quantify 3-Amino-2-hydroxyheptanoic acid in complex biological samples like blood, urine, and tissues is crucial for all aspects of its future research. Therefore, the development of advanced analytical platforms is a critical enabling step.

Future efforts will likely focus on enhancing the sensitivity and selectivity of current analytical techniques. Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) is a powerful tool, and future research will aim to develop specialized LC-MS/MS methods for this specific amino acid. uniroma1.itnih.gov This includes the optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters to minimize interference from the biological matrix and achieve low limits of detection. researchgate.net

Furthermore, the development of novel derivatization strategies could significantly improve detection sensitivity. google.com By chemically modifying the amino acid to enhance its ionization efficiency or chromatographic behavior, it may be possible to detect it at very low concentrations. Another promising area is the application of high-resolution mass spectrometry (HRMS) and metabolomics approaches to not only quantify the compound but also to simultaneously identify its metabolites in an untargeted fashion. uniroma1.it The creation of these robust and validated analytical methods will be fundamental for advancing our understanding of the synthesis, mechanism, and metabolism of 3-Amino-2-hydroxyheptanoic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.